Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)-
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Overview
Description
Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a phenylmethylene group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties . Another method involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors for applications in electronic devices.
Mechanism of Action
The mechanism of action of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thieno[2,3-d]thiophene derivatives
- Benzo[b]thiophene-1,1-dioxides
- 2-(N-acyl-N-arylaminomethylene)benzo[b]thiophen-3(2H)-ones
Uniqueness
Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is unique due to its specific structural features, such as the phenylmethylene group at the 2-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3139-42-2 |
---|---|
Molecular Formula |
C15H10OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10OS/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10- |
InChI Key |
BWBFNVYHZVSITL-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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